Pentan-2-yl dipropyl phosphate

Description

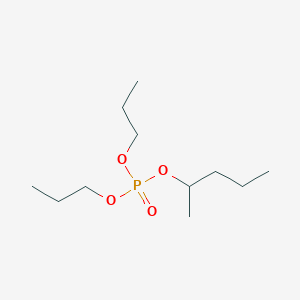

Pentan-2-yl dipropyl phosphate is an organophosphate ester characterized by a pentan-2-yl group (a five-carbon chain with a hydroxyl group at the second carbon) esterified to a dipropyl phosphate backbone. Organophosphate esters (OPEs) are widely used as flame retardants, plasticizers, and lubricant additives due to their thermal stability and solubility properties .

Properties

CAS No. |

646521-41-7 |

|---|---|

Molecular Formula |

C11H25O4P |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

pentan-2-yl dipropyl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-5-8-11(4)15-16(12,13-9-6-2)14-10-7-3/h11H,5-10H2,1-4H3 |

InChI Key |

KWFIZURKPXHXRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OP(=O)(OCCC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentan-2-yl dipropyl phosphate typically involves the reaction of pentan-2-ol with dipropyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

Pentan-2-ol+Dipropyl phosphorochloridate→Pentan-2-yl dipropyl phosphate+HCl

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-yl dipropyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The alkyl groups attached to the phosphate can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce pentan-2-yl dipropyl phosphite.

Scientific Research Applications

Pentan-2-yl dipropyl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying biochemical pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentan-2-yl dipropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Alkyl Chain Length: Longer alkyl chains (e.g., pentan-2-yl vs. propyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with non-polar matrices like plastics or lubricants .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., diphenyl phosphate) improve thermal stability but raise toxicity concerns due to bioaccumulation . This compound, being fully alkylated, may offer a balance between stability and environmental safety.

- Branching Effects : The pentan-2-yl group introduces branching, which could reduce crystallinity and improve miscibility in polymer blends compared to linear chains like dipropyl phosphate .

Biological Activity

Pentan-2-yl dipropyl phosphate (PDPP) is an organophosphate compound that has garnered attention for its biological activity, particularly in relation to enzyme modulation and potential therapeutic applications. This article reviews the biological properties of PDPP, synthesizing findings from various studies and highlighting its implications in biochemical pathways.

Overview of this compound

This compound is a member of the organophosphate family, which are known for their ability to interact with biological systems, primarily through enzyme inhibition and receptor modulation. Organophosphates are characterized by their phosphate group, which plays a crucial role in biological interactions.

Mechanisms of Biological Activity

-

Enzyme Interaction :

- Organophosphates like PDPP can modulate enzyme activities by acting as substrates or inhibitors in phosphorylation reactions. These reactions are essential for cellular signaling and metabolism.

- PDPP's phosphate group can coordinate with metal ions necessary for enzymatic functions, potentially altering enzyme kinetics and affecting metabolic pathways related to energy production and biosynthesis.

-

Phospholipidosis :

- Exposure to organophosphates can lead to phospholipidosis, characterized by the excessive accumulation of phospholipids within lysosomes. This condition is often observed following exposure to various drugs and compounds .

- PDPP may exhibit similar properties, necessitating further investigation into its long-term effects on cellular health.

Case Studies and Experimental Data

Several studies have explored the biological activity of organophosphates, including PDPP. Here are some notable findings:

Implications for Medicinal Chemistry

The biological activity of PDPP suggests it could be a candidate for further exploration in medicinal chemistry. Its ability to modulate enzyme activity may lend itself to developing new therapeutic agents targeting specific pathways involved in diseases such as cancer or infectious diseases.

Q & A

Q. What analytical techniques are recommended for characterizing the purity of Pentan-2-yl dipropyl phosphate?

Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry are standard methods. Cross-validation using multiple techniques ensures accuracy, with NMR confirming structural integrity and HPLC identifying impurities. Calibration against certified reference materials is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE), conduct work in fume hoods, and adhere to institutional chemical hygiene plans. Safety Data Sheets (SDS) provide specific handling guidelines, and mandatory safety training with 100% compliance on exams is required, per laboratory regulations .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Use controlled environments (e.g., inert atmospheres) and validate purity post-synthesis via spectroscopic and chromatographic methods. Replicate procedures across independent labs to confirm consistency .

Q. What storage conditions are optimal for this compound?

Store in airtight, chemically resistant containers under inert gas (e.g., nitrogen) at low temperatures (2–8°C). Monitor for degradation via periodic analytical testing, as recommended in SDS for research-grade compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations model electronic structures and reaction pathways. Integrate experimental kinetic data with computational predictions to refine transition states and intermediate formations. Tools like Gaussian or ORCA software enable such hybrid approaches .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

Conduct systematic sensitivity analyses to identify variable dependencies (e.g., solvent effects, catalyst activity). Use factorial designs to isolate confounding factors and apply Bayesian statistics to reconcile discrepancies between observed and modeled outcomes .

Q. How should factorial design experiments optimize reaction conditions for synthesizing this compound?

Apply a 2<sup>k</sup> factorial design to evaluate variables (temperature, catalyst concentration). Use Analysis of Variance (ANOVA) to determine significant factors, followed by Response Surface Methodology (RSM) for multi-variable optimization, minimizing experimental runs while maximizing data utility .

Q. What methodologies address the lack of ecotoxicological data for environmental risk assessments?

Implement tiered testing: acute toxicity assays (e.g., Daphnia magna lethality) followed by chronic studies if thresholds are exceeded. Measure bioaccumulation potential via log Kow and collaborate with environmental modelers to predict ecosystem impacts .

Q. How can isotopic labeling elucidate the catalytic mechanisms of this compound?

Introduce <sup>13</sup>C or <sup>2</sup>H isotopes at specific positions to track bond cleavage/formation during reactions. Couple with kinetic isotope effect (KIE) studies and tandem mass spectrometry to map mechanistic pathways .

Q. What advanced spectroscopic methods characterize degradation products of this compound?

Time-resolved Fourier-Transform Infrared (FTIR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) identify transient intermediates and degradation byproducts. Pair with computational fragmentation patterns to confirm structural assignments .

Q. How do solvent polarity and proticity influence the stability of this compound?

Conduct stability assays in solvents of varying Hansen solubility parameters. Use Arrhenius plots to model degradation kinetics under different conditions. Correlate results with solvent polarity indices to establish predictive stability frameworks .

Q. What experimental frameworks validate the biocompatibility of this compound in biomedical research?

Perform cytotoxicity assays (e.g., MTT tests on cell lines) and hemocompatibility studies. Cross-reference with in silico toxicity predictions using platforms like ProTox-II to prioritize in vivo testing .

Q. How can machine learning enhance the design of derivatives based on this compound?

Train neural networks on existing reactivity datasets to predict substituent effects. Use generative adversarial networks (GANs) to propose novel derivatives with optimized properties (e.g., solubility, catalytic activity) .

Q. What statistical approaches mitigate batch-to-batch variability in large-scale synthesis?

Apply Six Sigma methodologies to identify process control points. Use multivariate regression to correlate raw material quality with product consistency, ensuring adherence to pre-defined acceptance criteria .

Q. How do steric and electronic effects of substituents impact the phosphoester bond stability in this compound?

Synthesize analogs with varying substituents and compare hydrolysis rates under controlled pH. Use X-ray crystallography and Natural Bond Orbital (NBO) analysis to quantify steric hindrance and electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.